molecular formula C10H9NO3S B1200286 2-(Benzooxazol-2-ylsulfanyl)-propionic acid CAS No. 252353-18-7

2-(Benzooxazol-2-ylsulfanyl)-propionic acid

Cat. No.: B1200286
CAS No.: 252353-18-7
M. Wt: 223.25 g/mol
InChI Key: MWCCDEDKPAULRG-UHFFFAOYSA-N
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Description

2-(Benzooxazol-2-ylsulfanyl)-propionic acid is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse chemical, thermal, photophysical, and biological properties This compound is characterized by the presence of a benzoxazole ring attached to a propionic acid moiety through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid typically involves the reaction of 2-mercaptobenzoxazole with a suitable propionic acid derivative. One common method is the nucleophilic substitution reaction where 2-mercaptobenzoxazole reacts with 2-bromopropionic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The propionic acid moiety can participate in esterification or amidation reactions with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Esters and amides.

Scientific Research Applications

2-(Benzooxazol-2-ylsulfanyl)-propionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The benzoxazole ring can bind to specific molecular targets, disrupting normal cellular processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzooxazol-2-ylsulfanyl)-acetic acid
  • 2-(Benzooxazol-2-ylsulfanyl)-butyric acid
  • 2-(Benzooxazol-2-ylsulfanyl)-valeric acid

Uniqueness

2-(Benzooxazol-2-ylsulfanyl)-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propionic acid moiety differentiates it from other benzoxazole derivatives, influencing its solubility, reactivity, and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6(9(12)13)15-10-11-7-4-2-3-5-8(7)14-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCCDEDKPAULRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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